N-Cyclopropyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine
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Overview
Description
N-Cyclopropyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with a cyclopropyl group and a dihydropyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropylamine with 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine under acidic or basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives.
Scientific Research Applications
N-Cyclopropyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)-: This compound is structurally similar but lacks the cyclopropyl group.
Myosmine: Another related compound with a pyridine and pyrrole moiety.
Uniqueness
N-Cyclopropyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific targets or alter its pharmacokinetic properties .
Properties
Molecular Formula |
C12H15N3 |
---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
N-cyclopropyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine |
InChI |
InChI=1S/C12H15N3/c1-3-10(11-4-2-7-13-11)12(14-8-1)15-9-5-6-9/h1,3,8-9H,2,4-7H2,(H,14,15) |
InChI Key |
PMUZTZOAQHPNFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC1)C2=C(N=CC=C2)NC3CC3 |
Origin of Product |
United States |
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